molecular formula C13H19NO · HCl B1158722 2-Ethylethcathinone (hydrochloride)

2-Ethylethcathinone (hydrochloride)

Cat. No.: B1158722
M. Wt: 241.8
InChI Key: HGKYCEVTJSCOJR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Classification

Based on the systematic nomenclature patterns observed in related cathinone compounds found in the search results, 2-ethylethcathinone hydrochloride would systematically be named as 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one hydrochloride. This follows the established IUPAC naming convention demonstrated in the search results for similar compounds such as ethcathinone, which is systematically named as 2-(ethylamino)-1-phenylpropan-1-one, and 2-methylmethcathinone hydrochloride, which is named as 2-(methylamino)-1-(2-methylphenyl)propan-1-one hydrochloride.

The compound belongs to the substituted cathinone class, which represents synthetic derivatives of cathinone, the naturally occurring stimulant found in the khat plant (Catha edulis). According to the structural classification patterns evident in the search results, cathinone derivatives are characterized by a phenethylamine core featuring a phenyl ring bound to an amino group at the end of an ethyl side-chain that contains a ketone group in the beta position. The "2-ethyl" designation indicates an ethyl substitution at the ortho position of the phenyl ring, distinguishing it from the unsubstituted ethcathinone structure.

The hydrochloride salt form represents the protonated amine functionality complexed with hydrochloric acid, which is a common pharmaceutical salt form that enhances the compound's stability, solubility, and handling characteristics. This is consistent with the hydrochloride salt forms documented for related compounds such as ethcathinone hydrochloride and 2-methylmethcathinone hydrochloride found in the search results.

CAS Registry Number and Alternative Chemical Designations

The search results do not provide a specific Chemical Abstracts Service (CAS) registry number for 2-ethylethcathinone hydrochloride. For comparison, the related compound ethcathinone hydrochloride has the CAS number 51553-17-4, while 2-methylmethcathinone hydrochloride has the CAS number 1246815-51-9. The absence of a documented CAS number for 2-ethylethcathinone hydrochloride in the search results suggests this compound may be less frequently studied or commercially available compared to its structural analogs.

Alternative chemical designations that would be expected for this compound, based on the naming patterns observed in the search results for related cathinones, would likely include systematic variations such as 2-ethyl-N-ethylcathinone hydrochloride, 1-(2-ethylphenyl)-2-(ethylamino)propan-1-one hydrochloride, and potentially abbreviated forms similar to those documented for ethcathinone, which is also known as ETH-CAT, ethylpropion, and N-ethylaminopropiophenone.

The compound would also be expected to have standardized chemical identifiers including an International Chemical Identifier (InChI) and an InChI Key, following the format established for related compounds in the search results. For instance, ethcathinone has the InChI: InChI=1S/C11H15NO/c1-3-12-9(2)11(13)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3, while 2-methylmethcathinone has a similar but structurally modified identifier.

Molecular Formula and Weight Calculations

Based on the structural relationship to documented compounds in the search results, 2-ethylethcathinone hydrochloride would have the molecular formula C13H19NO·HCl. This represents the addition of an ethyl group (C2H4) to the 2-position of ethcathinone (C11H15NO), combined with hydrochloric acid to form the hydrochloride salt. The free base molecular formula would be C13H19NO, while the hydrochloride salt adds the elements of hydrochloric acid (HCl) for a complete formula of C13H20ClNO.

The molecular weight calculation for 2-ethylethcathinone hydrochloride would be approximately 241.76 g/mol. This calculation is based on the sum of atomic weights: carbon (13 × 12.01), hydrogen (20 × 1.008), nitrogen (1 × 14.007), oxygen (1 × 15.999), and chlorine (1 × 35.45). For comparison, ethcathinone hydrochloride has a documented molecular weight of 213.70 g/mol, while 2-methylmethcathinone hydrochloride has a molecular weight of 213.70 g/mol. The additional ethyl substitution in 2-ethylethcathinone accounts for the increased molecular weight compared to these related compounds.

Property 2-Ethylethcathinone HCl Ethcathinone HCl 2-Methylmethcathinone HCl
Molecular Formula C13H20ClNO C11H16ClNO C11H16ClNO
Molecular Weight ~241.76 g/mol 213.70 g/mol 213.70 g/mol
CAS Number Not documented 51553-17-4 1246815-51-9

The structural modifications represented by the 2-ethyl substitution would be expected to influence the compound's physical and chemical properties compared to the parent ethcathinone structure, following patterns observed in similar positional and alkyl substitutions documented in the cathinone literature represented in the search results.

Properties

Molecular Formula

C13H19NO · HCl

Molecular Weight

241.8

InChI

InChI=1S/C13H19NO.ClH/c1-4-11-8-6-7-9-12(11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H

InChI Key

HGKYCEVTJSCOJR-UHFFFAOYSA-N

SMILES

O=C(C(C)NCC)C1=C(CC)C=CC=C1.Cl

Synonyms

2-EEC

Origin of Product

United States

Scientific Research Applications

Psychoactive Substance Studies

2-Ethylethcathinone is primarily utilized in research settings focused on psychoactive substances. Its stimulant effects are similar to those of amphetamines, making it a candidate for studies examining the impact of substituted cathinones on neurotransmitter systems, particularly dopamine and norepinephrine pathways .

Forensic Science

The compound is employed in forensic laboratories for substance identification and analysis. Its unique chemical structure allows for differentiation from other psychoactive substances, which is crucial in toxicology reports and legal investigations . Forensic applications include:

  • Substance profiling : Identifying and quantifying 2-Ethylethcathinone in biological samples.
  • Drug testing : Used in toxicology screenings to detect abuse patterns among users.

Toxicological Studies

Despite its applications, the biological and toxicological properties of 2-Ethylethcathinone have not been extensively evaluated. Preliminary assessments suggest potential risks associated with its use, including addiction and adverse health effects typical of stimulant drugs . Ongoing research aims to clarify these risks and establish safety profiles.

Regulatory Status

Due to its potential for abuse and limited therapeutic evaluation, 2-Ethylethcathinone is subject to strict regulations. It is available only through licensed controlled substance laboratories and qualified academic institutions . Researchers must ensure compliance with local regulations regarding the handling and study of such compounds.

Comparison with Similar Compounds

Comparison with Similar Cathinone Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 2-Ethylethcathinone (hydrochloride) with three related cathinones:

Compound Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
2-Ethylethcathinone (HCl) C₁₃H₁₉NO•HCl 241.8 Phenyl, Ethyl (R²), Ethylamino 2446466-59-5
Ethcathinone (HCl) C₁₁H₁₅NO•HCl 213.7 Phenyl, Ethylamino 51553-17-4
4-Chloroethcathinone (4-CEC HCl) C₁₁H₁₄ClNO•HCl 248.1 4-Chlorophenyl, Ethylamino N/A
4-Methylethcathinone (4-MEC HCl) C₁₂H₁₇NO•HCl 227.7 4-Methylphenyl, Ethylamino 1266688-86-1

Key Observations :

  • Chlorine vs. Methyl Groups : 4-CEC and 4-MEC exhibit halogen (Cl) and methyl (CH₃) substitutions at the para position, respectively. Chlorine increases molecular weight and may alter receptor binding affinity, while methyl groups enhance metabolic stability .

Pharmacological and Toxicological Profiles

Ethcathinone (HCl) :
  • Mechanism: Inhibits dopamine and norepinephrine reuptake, producing amphetamine-like stimulant effects in animal models .
  • Behavioral Effects : Induces hyperactivity and stereotypic behaviors in rats at doses ≥1 mg/kg .
  • Toxicity: Limited human data; case reports associate analogs with tachycardia, hyperthermia, and seizures .
4-CEC (HCl) :
  • Crystal Structure: X-ray diffraction confirms a planar phenyl ring and ionic interactions between the hydrochloride and amino group, influencing solubility .
  • Potency: Chlorine substitution may enhance potency relative to Ethcathinone, but in vivo data are lacking .
4-MEC (HCl) :
  • Hazards : Classified as acutely toxic (oral LD₅₀: 300–2000 mg/kg in rodents) and a respiratory irritant (GHS07) .
  • Legal Status : Regulated as a controlled substance analogue in multiple jurisdictions .
2-Ethylethcathinone (HCl) :
  • Research Gaps: No published in vivo studies exist. Its extended alkyl chain may prolong half-life compared to Ethcathinone, but this requires validation .

Forensic and Analytical Differentiation

  • Spectroscopic Signatures: Ethcathinone and 4-CEC are distinguishable via FT-IR and NMR, with 4-CEC showing characteristic C-Cl stretching at 750 cm⁻¹ .
  • Chromatographic Retention: 2-Ethylethcathinone’s larger molecular weight results in longer retention times in GC-MS compared to Ethcathinone .

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Ethyl and methyl substitutions at the R² or para positions modulate potency and selectivity for monoamine transporters .
  • Toxicological Risks: Analogs like 4-MEC exhibit higher acute toxicity than Ethcathinone, suggesting 2-Ethylethcathinone may pose similar or greater risks pending further study .
  • Legal Challenges: Rapid structural modifications of cathinones complicate regulatory responses, necessitating advanced analytical methods for identification .

Preparation Methods

Starting Materials and Precursors

The synthesis begins with 2-ethylpropiophenone (CAS 939-48-0), a commercially available arylketone. Alternative routes may involve Friedel-Crafts acylation of ethylbenzene with propionyl chloride, though this method is less common due to lower regioselectivity. Ethylamine (CAS 75-04-7) and hydrobromic acid (48% w/w) are essential for subsequent steps.

Step 1: α-Bromination of 2-Ethylpropiophenone

The ketone undergoes bromination at the α-carbon using bromine (Br₂) in dichloromethane (CH₂Cl₂) under acidic conditions (e.g., glacial acetic acid). The reaction proceeds via electrophilic addition, yielding 2-(bromopropanoyl)-2-ethylbenzene as a key intermediate.

Reaction Conditions

  • Temperature: 0–5°C (ice bath)

  • Molar ratio: 1:1.05 (ketone:Br₂)

  • Catalysts: 2–5 mol% acetic acid

  • Yield: 85–92%

Step 2: Amination with Ethylamine

The α-bromoketone reacts with ethylamine in anhydrous tetrahydrofuran (THF) or ethanol, facilitating nucleophilic substitution. The freebase form of 2-EEC is generated and subsequently treated with hydrochloric acid to form the hydrochloride salt.

Optimized Parameters

  • Solvent: THF (anhydrous)

  • Temperature: Reflux (66°C)

  • Molar ratio: 1:1.2 (bromoketone:ethylamine)

  • Reaction time: 12–18 hours

  • Salt formation: 37% HCl in diethyl ether

  • Final yield: 70–78%

Purification and Isolation Techniques

Crystallization and Recrystallization

Crude 2-EEC·HCl is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with a melting point of 174–176°C. Impurities such as unreacted ethylamine or dimeric byproducts are removed through fractional crystallization.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O, 400 MHz) : δ 1.20 (t, 3H, CH₂CH₃), 2.57 (dt, 6H, CH₂NH), 2.88 (dt, 6H, CH₂CO), 7.40–7.60 (m, 4H, aromatic).

  • ¹³C NMR : δ 12.5 (CH₂CH₃), 35.2 (CH₂NH), 50.1 (CH₂CO), 128.5–140.2 (aromatic), 205.8 (C=O).

Mass Spectrometry

  • EI-MS : m/z 206 [M+H]⁺, 190 [M+H–NH₂]⁺, 174 [M+H–Cl]⁺.

Physicochemical Properties

PropertyValue
Molecular formulaC₁₃H₁₉NO·HCl
Molecular weight241.76 g/mol
Melting point174–176°C
Solubility>100 mg/mL in water
UV λmax (nm)250.5, 291.1

Industrial-Scale Production Considerations

Yield Optimization Strategies

  • Catalyst screening : Aluminum trichloride (AlCl₃) improves bromination efficiency.

  • Solvent selection : Ethanol reduces side reactions vs. THF in amination.

  • Temperature control : Lower amination temperatures (40–50°C) minimize decomposition.

Comparative Analysis of Synthetic Methods

ParameterLaboratory-ScaleIndustrial-Scale
Bromination solventCH₂Cl₂CHCl₃
Amination time18 hours8–10 hours
Purity>98% (HPLC)95–97% (HPLC)
Cost per kg$1,200–1,500$800–1,000

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylethcathinone (hydrochloride)
Reactant of Route 2
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2-Ethylethcathinone (hydrochloride)

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